
1-十六烷-d33-醇
描述
1-Hexadecan-d33-ol, also known as Cetyl-d33 alcohol or Hexadecyl-d33 alcohol, is a synthetic alcohol molecule . It has a linear formula of CD3(CD2)14CD2OH . . It is used in scientific research as a tracer molecule.
Molecular Structure Analysis
The molecular structure of 1-Hexadecan-d33-ol is represented by the linear formula CD3(CD2)14CD2OH . This indicates that the molecule consists of a chain of 16 carbon atoms, with each of the first 15 carbon atoms bound to two hydrogen atoms, and the 16th carbon atom bound to a hydroxyl group (OH). The molecule has a molecular weight of 275.64 .
Physical And Chemical Properties Analysis
1-Hexadecan-d33-ol is a solid substance . It has a boiling point of 179-181 °C/10 mmHg (lit.) and a melting point of 54-56 °C (lit.) . The density of 1-Hexadecan-d33-ol is 0.818 g/mL at 25 °C .
科学研究应用
It’s worth noting that the use of deuterated compounds is common in fields like chemistry, physics, biology, medicine, environmental science, and material science. They are often used in experiments involving spectroscopic techniques (like NMR) where the deuterium provides a distinct signal compared to regular hydrogen, allowing for detailed analysis of molecular structures and dynamics .
In medicine and biology, deuterated compounds can be used in metabolic studies, as the deuterium atoms can be tracked through various metabolic pathways . In environmental science, they can be used as tracers to study environmental pollutants .
In physics, the thermal conductivity of hexadecan-1-ol has been studied, which could potentially involve the deuterated version .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Deuterated compounds like 1-Hexadecan-d33-ol are often used in NMR spectroscopy. The deuterium atoms provide a distinct signal compared to regular hydrogen, allowing for detailed analysis of molecular structures and dynamics .
- In this method, the sample is placed in a strong magnetic field, and the NMR signal is observed. The deuterium atoms in the compound interact with the magnetic field in a unique way, providing valuable information about the structure of the molecule .
-
Metabolic Studies
- In biological and medical research, deuterated compounds can be used to track metabolic pathways . The deuterium atoms can be traced as they move through various biochemical reactions, providing insights into how these processes work .
- This can involve administering the deuterated compound to a biological system (like a cell or an organism) and then using analytical techniques to track where the deuterium atoms end up .
-
Environmental Tracing
- Deuterated compounds can also be used as tracers in environmental science . For example, they can be used to track the movement and degradation of pollutants in the environment .
- This involves releasing the deuterated compound into the environment and then taking samples at various locations and times to see where the deuterium atoms have ended up .
-
Proteomics Research
- 1-Hexadecan-d33-ol can be used in proteomics research . Proteomics is the large-scale study of proteins, and deuterated compounds can be used to label proteins or their components, making them easier to detect and analyze .
- This can involve incorporating the deuterated compound into a protein sample and then using mass spectrometry or other analytical techniques to analyze the proteins .
-
Solar Cell Production
- Deuterated compounds like 1-Hexadecan-d33-ol could potentially be used in the production of solar cells . The unique properties of deuterium might allow for more efficient energy transfer or other benefits .
- The specific methods of application would depend on the type of solar cell and the particular manufacturing process .
-
Semiconductor Manufacturing
- Deuterated compounds are sometimes used in the manufacturing of semiconductors . They can be used in various processes such as doping, where they can help to modify the electrical properties of the semiconductor .
- The specific methods of application would depend on the type of semiconductor and the particular manufacturing process .
安全和危害
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-TUWMXWROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746131 | |
| Record name | (~2~H_33_)Hexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecan-d33-ol | |
CAS RN |
284474-73-3 | |
| Record name | (~2~H_33_)Hexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



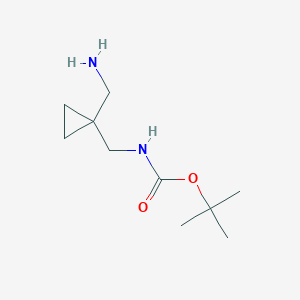
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)
![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride](/img/structure/B1443553.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
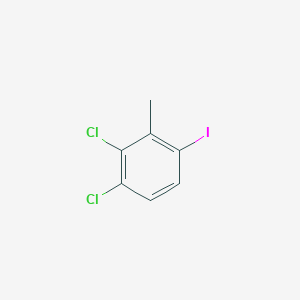
![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)
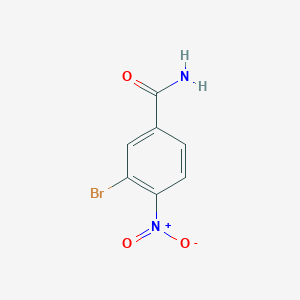
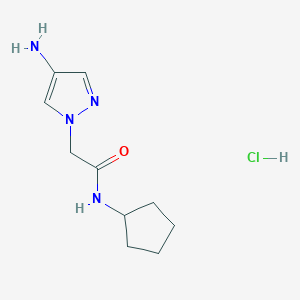
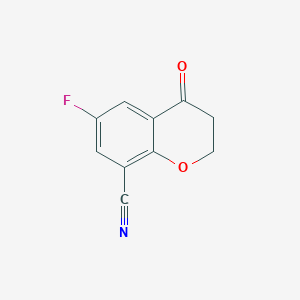
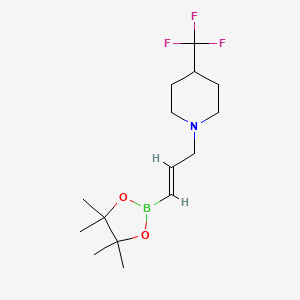
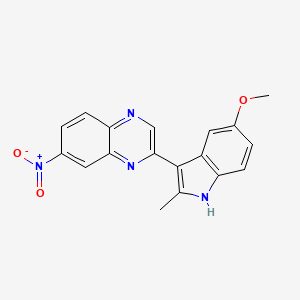
![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)